Comprehensive Spectroscopic and Synthetic Profiling of Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate
Comprehensive Spectroscopic and Synthetic Profiling of Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate
Executive Summary
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a highly functionalized, halogenated heterocyclic scaffold critical to modern drug discovery[1]. Featuring a rigid indazole core, a regiochemically locked N1-methyl group, and orthogonal reactive handles at the C3 (iodo) and C5 (methyl ester) positions, this compound serves as a pivotal intermediate. It is extensively utilized in the synthesis of advanced therapeutics, including [2] and [3]. This whitepaper provides an in-depth analysis of its spectroscopic signatures, synthetic methodologies, and mechanistic applications.
Spectroscopic Characterization
Accurate spectroscopic validation is the cornerstone of synthetic trustworthiness. The presence of the heavy iodine atom at C3 and the electron-withdrawing ester at C5 create a distinct electronic environment that is readily identifiable via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
The indazole core exhibits a characteristic splitting pattern. The C5 ester heavily deshields the adjacent C4 and C6 protons, while the N1-methyl group provides a sharp, unambiguous singlet integration reference.
Table 1: Quantitative ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment |
| C4-H | 8.05 – 8.15 | d (or fine dd) | ~1.5 | 1H | Aromatic CH; highly deshielded by the ortho-ester group. |
| C6-H | 7.95 – 8.05 | dd | 8.8, 1.5 | 1H | Aromatic CH; coupled to both C7 (ortho) and C4 (meta). |
| C7-H | 7.75 – 7.85 | d | 8.8 | 1H | Aromatic CH; ortho to the N1 bridgehead. |
| N1-CH₃ | 4.10 – 4.15 | s | - | 3H | N-Methyl protons; locked tautomeric state. |
| O-CH₃ | 3.85 – 3.95 | s | - | 3H | Ester methyl protons. |
Table 2: Quantitative ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Type | Spectroscopic Rationale |
| C=O (Ester) | ~166.0 | Quaternary | Carbonyl carbon of the methyl ester. |
| C7a / C3a | ~141.0 / ~128.0 | Quaternary | Bridgehead aromatic carbons. |
| C4 / C6 / C7 | ~123.5 / ~127.0 / ~111.0 | CH | Aromatic methine carbons. |
| C3 (C-I) | ~90.0 – 95.0 | Quaternary | Highly shielded due to the "Heavy Atom Effect" of Iodine. |
| O-CH₃ / N1-CH₃ | ~52.5 / ~36.5 | CH₃ | Aliphatic methyl carbons. |
Mass Spectrometry and Infrared (IR) Profiling
Mass spectrometry provides absolute confirmation of the iodination event. The natural isotopic abundance of iodine (monoisotopic mass 126.9) yields a distinct molecular ion peak without the M+2 complexity seen in brominated or chlorinated analogs.
Table 3: MS and IR Data Summary
| Analytical Technique | Key Signal / Parameter | Structural Interpretation |
| ESI-MS (Positive Mode) | m/z 317.2 [M+H]⁺ | Confirms the exact molecular weight (316.09 g/mol )[2]. |
| IR Spectroscopy | ~1715 cm⁻¹ | Strong C=O stretching frequency (Ester carbonyl). |
| IR Spectroscopy | ~1240 cm⁻¹ | C-O stretching frequency (Ester). |
| IR Spectroscopy | ~500 – 600 cm⁻¹ | C-I stretching frequency (Halogen bond). |
Experimental Protocols: Synthesis and Validation
The synthesis of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate relies on the electrophilic aromatic substitution (EAS) of methyl 1-methyl-1H-indazole-5-carboxylate.
Expertise & Causality: The indazole ring preferentially undergoes EAS at the C3 position because the intermediate sigma complex preserves the aromaticity of the fused benzene ring. However, the electron-withdrawing ester at C5 severely deactivates the system. Therefore, mild iodinating agents at room temperature are insufficient. The reaction requires a strong electrophile source (N-Iodosuccinimide, NIS) and significant thermal activation (120°C) in a high-boiling polar aprotic solvent (DMF) to drive the reaction to completion[2].
Step-by-Step Methodological Workflow
This protocol is designed as a self-validating system, ensuring intermediate quality control before proceeding to downstream steps.
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Reaction Setup: Charge a dry, round-bottom flask with methyl 1-methyl-1H-indazole-5-carboxylate (1.0 equivalent) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Electrophile Addition: Add N-Iodosuccinimide (NIS) (3.0 equivalents) in a single portion. Rationale: An excess of NIS compensates for the thermal degradation of the reagent and forces the deactivated ring to react[2].
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Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120°C with vigorous stirring for 12 to 16 hours.
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In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the starting material peak (m/z 191 [M+H]⁺) is ≤ 5% relative to the target product peak (m/z 317[M+H]⁺)[2].
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Quench and Workup: Cool the reaction to room temperature. Quench by pouring the mixture into a 10-fold volume of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to neutralize unreacted iodine species) followed by brine (to remove residual DMF).
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the product as a white solid.
Fig 1: Step-by-step synthetic workflow for the C3-iodination of the deactivated indazole core.
Mechanistic Insights: Downstream Applications
The strategic placement of the iodo group at C3 and the ester at C5 allows for orthogonal, late-stage functionalization.
The C-I bond is highly susceptible to oxidative addition by Palladium(0) catalysts. In the development of [3], this compound is frequently subjected to Suzuki-Miyaura cross-coupling. For example, reacting the core with a functionalized boronic acid (e.g., (6-aminopyridin-3-yl)boronic acid) in the presence of Pd(dppf)Cl₂ and K₂CO₃ efficiently yields C3-arylated derivatives[3]. Following cross-coupling, the C5 methyl ester is saponified using Lithium Hydroxide (LiOH) in THF/H₂O to unmask the carboxylic acid. This acid is subsequently activated (e.g., via HATU/DIEA) for amide coupling to attach complex linker-warhead systems, a fundamental step in PROTAC assembly[2].
Fig 2: Logical progression of orthogonal downstream functionalization for PROTAC and inhibitor development.
Conclusion
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is an indispensable building block in medicinal chemistry. By understanding the causality behind its rigorous synthetic requirements and mastering its distinct NMR and MS spectroscopic profiles, researchers can confidently utilize this scaffold to engineer next-generation targeted protein degraders and epigenetic inhibitors.
References
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Synthonix, Inc. "methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate". Synthonix Catalog. [Link]
- World Intellectual Property Organization. (2024). "WO2024188906A1 - PROTAC degraders of mllt1 and/or mllt3".
- United States Patent and Trademark Office. (2024). "US20240158355A1 - Bet subfamily inhibitors and methods using same".
Sources
- 1. Synthonix, Inc > 1234616-44-4 | methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate [synthonix.com]
- 2. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 3. US20240158355A1 - Bet subfamily inhibitors and methods using same - Google Patents [patents.google.com]
